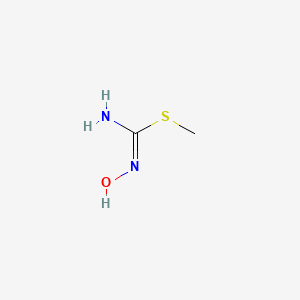

methyl N'-hydroxycarbamimidothioate

Description

Methyl N'-hydroxycarbamimidothioate is a sulfur-containing compound characterized by a carbamimidothioate backbone with a hydroxyl group at the N' position and a methyl ester moiety. The evidence focuses on diterpene methyl esters (e.g., sandaracopimaric acid methyl ester, communic acid methyl esters) from Austrocedrus chilensis resin and a GHS report on N-Hydroxyoctanamide , which are structurally unrelated.

Properties

Molecular Formula |

C2H6N2OS |

|---|---|

Molecular Weight |

106.15 g/mol |

IUPAC Name |

methyl N'-hydroxycarbamimidothioate |

InChI |

InChI=1S/C2H6N2OS/c1-6-2(3)4-5/h5H,1H3,(H2,3,4) |

InChI Key |

AFYQJVRKOISPQO-UHFFFAOYSA-N |

Isomeric SMILES |

CS/C(=N/O)/N |

Canonical SMILES |

CSC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-MethylN’-hydroxycarbamimidothioate typically involves the reaction of methyl isothiocyanate with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature.

Industrial Production Methods

In an industrial setting, the production of (E)-MethylN’-hydroxycarbamimidothioate may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-MethylN’-hydroxycarbamimidothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

(E)-MethylN’-hydroxycarbamimidothioate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (E)-MethylN’-hydroxycarbamimidothioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interact with proteins involved in oxidative stress and cellular metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis of structurally distinct compounds from the evidence, highlighting key differences:

Table 1: Key Features of Methyl Ester Compounds in Evidence vs. Methyl N'-Hydroxycarbamimidothioate

Key Differences:

Structural Backbone: this compound features a thioester-imine hybrid, while diterpene methyl esters (e.g., compounds 4, 8–10 in the evidence) are derived from terpenoid skeletons .

Research Findings and Limitations

- Absence of Direct Data: None of the provided sources discuss this compound. The evidence focuses on diterpenoid chemistry and unrelated hydroxyamides.

- Indirect Insights :

- Methyl esters in the evidence (e.g., compound 4, 8–10) are analyzed via GC-MS, suggesting methodologies applicable to characterizing this compound if synthesized .

- N-Hydroxyoctanamide’s GHS report emphasizes safety protocols for hydroxylated amides, which may partially inform handling guidelines for the target compound .

Recommendations for Further Research

To address the knowledge gap, consult:

- Chemical Databases : PubChem, Reaxys, or SciFinder for synthesis pathways and analogs.

- Specialized Journals : Journal of Sulfur Chemistry or Bioorganic & Medicinal Chemistry Letters for carbamimidothioate derivatives.

- Patents : USPTO or Espacenet for industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.